3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a propanoic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 1-benzylpyrrole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or aldehydes .
Scientific Research Applications
3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-1-yl)propanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
1H-Pyrrole-1-propionic acid: Another pyrrole derivative with distinct reactivity and applications.
Uniqueness
3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of the benzyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound for developing new materials and exploring novel therapeutic agents .
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(1-benzylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,17) |
InChI Key |
ZZHDOQXBFPIYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2CCC(=O)O |
Origin of Product |
United States |
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